molecular formula C22H23NO5 B2497220 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid CAS No. 2137450-01-0

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid

Cat. No.: B2497220
CAS No.: 2137450-01-0
M. Wt: 381.428
InChI Key: MNGJVCMDPQPHPT-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid is a complex organic compound with the molecular formula C22H23NO5. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a piperidine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and protection properties in synthetic applications.

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid (Fmoc-4-MeO-Pip-2-COOH) is a complex organic compound that plays a significant role in medicinal chemistry and peptide synthesis. Its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group, allow it to function effectively as a protecting group for amino acids during the synthesis of peptides. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H23NO5
  • Molecular Weight : 381.4 g/mol
  • CAS Number : 1879010-83-9
  • IUPAC Name : this compound

The compound's structure includes a piperidine ring substituted with a methoxy group and an Fmoc protective group, which is crucial for its application in peptide synthesis.

The primary mechanism of action for Fmoc-4-MeO-Pip-2-COOH involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group of amino acids during the formation of peptide bonds. It can be selectively removed under mild basic conditions, allowing the free amino group to participate in further reactions.

Antimicrobial and Antitumor Properties

Recent studies have indicated that derivatives of Fmoc-4-MeO-Pip-2-COOH exhibit significant antimicrobial and antitumor activities. For instance, compounds with similar structural motifs have shown promising results against various bacterial strains and cancer cell lines. The biological activity is often attributed to their ability to interact with specific enzymes or receptors involved in cellular processes.

Binding Affinity Studies

Research has demonstrated that Fmoc-4-MeO-Pip-2-COOH can bind to various biological targets, including receptors and enzymes. Techniques such as Surface Plasmon Resonance (SPR) have been employed to quantify these interactions, revealing potential therapeutic applications in drug development.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of Fmoc-protected piperidine derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial properties.
  • Antitumor Activity : In vitro assays demonstrated that compounds derived from Fmoc-4-MeO-Pip-2-COOH inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating potential as an anticancer agent.

Synthesis and Modification

The synthesis of Fmoc-4-MeO-Pip-2-COOH typically involves several steps:

  • Fmoc Protection : The amino group on the piperidine ring is protected using Fmoc chloride in the presence of a base.
  • Methoxylation : The piperidine ring undergoes methoxylation using methanol and an appropriate catalyst.
  • Carboxylation : The introduction of the carboxylic acid group is accomplished through carboxylation reactions.

These synthetic routes are crucial for producing high-purity compounds suitable for biological testing.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Fmoc-Ala-OHSimple alanine structureCommonly used in peptide synthesis
Fmoc-Gly-OHGlycine derivativeLacks side chains
Fmoc-Lys-OHContains lysine side chainInvolves additional functional groups

Fmoc-4-MeO-Pip-2-COOH is distinguished by its complex structure, which allows for diverse modifications that enhance its biological activity compared to simpler analogs.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-14-10-11-23(20(12-14)21(24)25)22(26)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGJVCMDPQPHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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